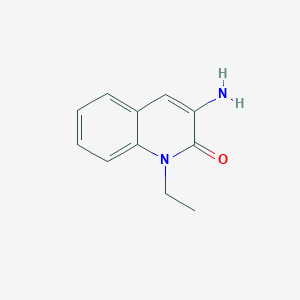

3-Amino-1-ethyl-2(1H)-quinolinone

Description

Structure

3D Structure

Properties

CAS No. |

1242281-87-3 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

3-amino-1-ethylquinolin-2-one |

InChI |

InChI=1S/C11H12N2O/c1-2-13-10-6-4-3-5-8(10)7-9(12)11(13)14/h3-7H,2,12H2,1H3 |

InChI Key |

VLDKGHRIJSAVHS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=CC=CC=C2C=C(C1=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 1 Ethyl 2 1h Quinolinone and Analogous Structures

Post-Synthetic Derivatization and Chemical Transformations

Functional Group Interconversions and Modifications

Beyond rearrangement, the 3-amino-2(1H)-quinolinone scaffold allows for a variety of functional group interconversions (FGIs). These modifications are crucial for tuning the molecule's properties and for preparing derivatives for further synthetic elaboration.

A primary example of FGI is the reduction of the carbonyl group at the C-4 position in 3-aminoquinoline-2,4-dione analogs. Treatment with sodium borohydride (B1222165) selectively reduces the C-4 ketone to a hydroxyl group, leading to the formation of cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones. researchgate.net This transformation converts the dione (B5365651) into an amino alcohol, introducing a new stereocenter and significantly altering the molecule's reactivity. researchgate.net

This newly formed amino alcohol can be further modified. For instance, reaction with triphosgene (B27547) converts the cis-amino and hydroxyl groups into a cyclic carbamate, forming a fused 3,3a-dihydrooxazolo[4,5-c]quinoline-2,4(5H,9bH)-dione system. researchgate.net

The amino group itself is a key site for modification. Deamination, as mentioned previously, is one such transformation. researchgate.net In other contexts, while not starting from the amino derivative itself, related quinolinones undergo transformations that demonstrate the scaffold's tolerance for various functional groups. For example, the alkaline hydrolysis of 6-alkyl-4-hydroxy-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-diones can be controlled to produce 3-nitroacetylquinolinones or 1-alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, showcasing the interconversion of a nitro-pyranone system into keto-acid functionalities on the quinolinone core. researchgate.net Furthermore, palladium-catalyzed reactions on derivatives like 3-bromoquinolin-2-(1H)-ones allow for the introduction of various heteroaryl groups at the C-3 position, demonstrating a pathway to modify this position through a halogen-to-heteroaryl FGI. nih.gov

Table 2: Functional Group Interconversions on the Quinolinone Scaffold

| Starting Material | Reagent(s) | Transformation | Product | Reference |

|---|---|---|---|---|

| 3-Aminoquinoline-2,4-diones | NaBH₄ | Stereoselective reduction of C-4 ketone | cis-3-Amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones | researchgate.net |

| cis-3-Amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones | Triphosgene | Cyclization of amino and hydroxyl groups | 3,3a-Dihydrooxazolo[4,5-c]quinoline-2,4(5H,9bH)-diones | researchgate.net |

| 3-Bromoquinolin-2-(1H)-ones | Various azoles, Pd catalyst | C-H functionalization / C-Br to C-heteroaryl conversion | 3-(Heteroaryl)quinolin-2(1H)-ones | nih.gov |

Advanced Spectroscopic Characterization for Structural Elucidation and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) NMR Spectroscopy for Chemical Shift and Coupling Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule and their neighboring atoms. The chemical shift (δ) of a proton is influenced by its local electronic environment. In 3-Amino-1-ethyl-2(1H)-quinolinone, the aromatic protons of the quinolinone ring typically appear in the downfield region (δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the ethyl group attached to the nitrogen atom will exhibit characteristic signals: a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, with their exact chemical shifts depending on the solvent and concentration. uncw.edu The amino (-NH2) group protons often appear as a broad singlet, and their chemical shift can be highly variable and influenced by hydrogen bonding.

Spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the molecule. The coupling constant (J), measured in Hertz (Hz), is independent of the applied magnetic field and is a reliable indicator of the number of bonds separating the coupled protons. For instance, the methylene and methyl protons of the ethyl group will show a coupling pattern consistent with a ³J coupling (coupling over three bonds).

Interactive Table 1: Representative ¹H NMR Chemical Shift Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 6.5 - 8.5 | Multiplet | - |

| -NH₂ | Variable | Broad Singlet | - |

| -CH₂- (ethyl) | ~4.3 | Quartet | ~7.2 |

| -CH₃ (ethyl) | ~1.3 | Triplet | ~7.2 |

Note: Specific values can vary based on solvent and experimental conditions.

Carbon (¹³C) NMR Spectroscopy for Carbon Framework Determination

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of a molecule. researchgate.net Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The carbonyl carbon (C=O) of the quinolinone ring is typically found in the highly deshielded region of the spectrum, often above 160 ppm. researchgate.net The aromatic and heteroaromatic carbons will resonate in the range of approximately 100-150 ppm. The carbons of the ethyl group will appear in the upfield region, with the methylene carbon being more deshielded than the methyl carbon due to its proximity to the electronegative nitrogen atom.

Interactive Table 2: Representative ¹³C NMR Chemical Shift Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | >160 |

| Aromatic/Heteroaromatic C | 100 - 150 |

| -CH₂- (ethyl) | ~40-50 |

| -CH₃ (ethyl) | ~10-20 |

Note: Specific values can vary based on solvent and experimental conditions.

Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N NMR) for Connectivity and Dynamics

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing definitive structural assignments. weebly.comomicsonline.org A COSY spectrum reveals correlations between coupled protons, confirming the connectivity within the ethyl group and the arrangement of protons on the quinolinone ring. omicsonline.org An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals. weebly.com

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can provide direct information about the electronic environment of the nitrogen atoms. nih.govnih.gov The chemical shifts of the amino nitrogen and the quinolinone ring nitrogen would offer insights into their hybridization and involvement in resonance. nih.govnih.gov The chemical shift of the amino group's nitrogen is particularly sensitive to protonation and hydrogen bonding effects. nih.gov

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, making IR spectroscopy an excellent tool for functional group identification.

In the IR spectrum of this compound, several key absorption bands are expected:

N-H Stretching: The amino group (-NH₂) will typically show two distinct stretching vibrations in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.

C=O Stretching: The carbonyl group (C=O) of the quinolinone ring will exhibit a strong absorption band, usually in the region of 1640-1680 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.

C=C and C=N Stretching: The stretching vibrations of the aromatic and heteroaromatic rings will appear in the 1450-1620 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond of the amino group and the ring nitrogen will be observed in the 1200-1350 cm⁻¹ range.

C-H Stretching: Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the ethyl group occur just below 3000 cm⁻¹.

Interactive Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Carbonyl (C=O) | C=O Stretch | 1640 - 1680 |

| Aromatic Ring | C=C Stretch | 1450 - 1620 |

| Amine (C-N) | C-N Stretch | 1200 - 1350 |

| Aromatic C-H | C-H Stretch | >3000 |

| Aliphatic C-H | C-H Stretch | <3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the molecule's conjugated system.

For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* transitions within the quinolinone ring system. researchgate.net The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinolinone core, moving the absorption to longer wavelengths. The solvent can also influence the λmax values due to solvatochromic effects. researchgate.net

Interactive Table 4: Expected UV-Vis Absorption Data

| Electronic Transition | Expected λmax Range (nm) |

|---|---|

| π→π* | 250 - 400 |

Note: The exact λmax and molar absorptivity (ε) are dependent on the solvent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of the fragmentation pattern, offers valuable clues about its structure.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ will correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. The fragmentation pattern will be characteristic of the quinolinone structure. Common fragmentation pathways for quinolinones involve the loss of carbon monoxide (CO) from the carbonyl group and subsequent rearrangements. aip.org The ethyl group can also be lost as an ethyl radical. The fragmentation of the amino group can also be observed. The analysis of these fragment ions helps to confirm the different structural components of the molecule. nih.gov

Interactive Table 5: Key Mass Spectrometry Fragments

| Fragment Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - CO]⁺ | Loss of Carbon Monoxide |

| [M - C₂H₅]⁺ | Loss of Ethyl Radical |

| [M - NH₂]⁺ | Loss of Amino Radical |

Note: The relative intensities of the fragment peaks provide further structural information.

X-ray Crystallography for Three-Dimensional Structural Analysis

For this compound, X-ray crystallographic analysis would be instrumental in confirming the planarity of the quinolinone ring system and determining the orientation of the ethyl and amino substituents. The resulting structural data, including the crystal system, space group, and unit cell dimensions, are fundamental for understanding the packing of molecules in the solid state and identifying potential intermolecular interactions, such as hydrogen bonding involving the amino group and the carbonyl oxygen.

A representative table of crystallographic data that would be obtained from such an analysis is presented below.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂N₂O |

| Formula Weight | 188.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value from experimental data |

| b (Å) | Value from experimental data |

| c (Å) | Value from experimental data |

| α (°) | 90 |

| β (°) | Value from experimental data |

| γ (°) | 90 |

| Volume (ų) | Value from experimental data |

| Z | 4 |

| Density (calculated) (g/cm³) | Value from experimental data |

| R-factor (%) | Value from experimental data |

Note: The values in the table are placeholders and would be populated with data from an actual X-ray diffraction experiment.

Correlative Studies: Integration of Experimental and Theoretical Spectroscopic Data

While X-ray crystallography provides a static picture of the molecule in the solid state, a combination of experimental and theoretical spectroscopic methods offers a more dynamic understanding of its electronic structure and vibrational modes. Techniques such as Fourier-transform infrared (FT-IR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy provide experimental data that can be correlated with theoretical calculations, most commonly performed using Density Functional Theory (DFT).

This correlative approach provides a powerful tool for:

Vibrational Assignment: DFT calculations can predict the vibrational frequencies and modes of the molecule, aiding in the precise assignment of the absorption bands observed in the experimental FT-IR spectrum.

Electronic Transitions: Theoretical calculations can model the electronic transitions responsible for the absorption bands in the UV-Vis spectrum, providing insights into the molecular orbitals involved.

Structural Confirmation: By comparing calculated and experimental data, the accuracy of the computational model and the understanding of the molecular structure in solution or the solid state are enhanced.

For this compound, a correlative study would involve measuring its FT-IR and UV-Vis spectra and comparing the results to those predicted by DFT calculations. Discrepancies and agreements between the experimental and theoretical data would illuminate the subtle electronic effects of the amino and ethyl groups on the quinolinone core.

Below are illustrative tables comparing experimental and theoretical data.

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies (FT-IR)

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Assignment |

| ν(N-H) asymmetric stretching | Value from experimental data | Value from theoretical data | Amino group N-H stretch |

| ν(N-H) symmetric stretching | Value from experimental data | Value from theoretical data | Amino group N-H stretch |

| ν(C=O) stretching | Value from experimental data | Value from theoretical data | Carbonyl group stretch |

| ν(C=C) aromatic stretching | Value from experimental data | Value from theoretical data | Quinolinone ring C=C stretches |

| δ(N-H) scissoring | Value from experimental data | Value from theoretical data | Amino group in-plane bending |

| ν(C-N) stretching | Value from experimental data | Value from theoretical data | Amino and ethyl C-N stretches |

Note: The values in the table are placeholders and would be populated with data from actual experimental and theoretical studies.

Table 2: Comparison of Experimental and Theoretical Electronic Transitions (UV-Vis)

| Experimental λmax (nm) | Theoretical λmax (nm) | Oscillator Strength (f) | Major Contribution (Molecular Orbital Transition) |

| Value from experimental data | Value from theoretical data | Value from theoretical data | HOMO → LUMO |

| Value from experimental data | Value from theoretical data | Value from theoretical data | HOMO-1 → LUMO |

| Value from experimental data | Value from theoretical data | Value from theoretical data | HOMO → LUMO+1 |

Note: The values in the table are placeholders and would be populated with data from actual experimental and theoretical studies.

Through such integrated spectroscopic and computational analysis, a comprehensive and scientifically robust understanding of the structural and electronic properties of this compound can be achieved, paving the way for its rational design and application in various scientific fields.

Computational Chemistry and Theoretical Investigations of 3 Amino 1 Ethyl 2 1h Quinolinone Systems

Density Functional Theory (DFT) Calculations for Molecular Architecture and Energetics

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By modeling the electron density, DFT can accurately predict a wide range of molecular properties.

The first step in the theoretical characterization of a molecule is to determine its most stable three-dimensional structure, known as geometry optimization. This process computationally finds the minimum energy conformation by calculating forces on the atoms and adjusting their positions until a stable state is reached. For quinolinone derivatives, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed to achieve reliable geometries. ekb.eg

Table 1: Predicted Key Geometric Parameters for Optimized 3-Amino-1-ethyl-2(1H)-quinolinone This table presents hypothetical but representative data based on typical DFT calculations for similar structures.

| Parameter | Description | Predicted Value |

|---|---|---|

| C2=O Bond Length | Length of the carbonyl double bond | ~ 1.24 Å |

| C3-NH2 Bond Length | Length of the bond connecting the amino group | ~ 1.37 Å |

| N1-C2 Bond Length | Length of the amide bond within the ring | ~ 1.38 Å |

| C(ring)-N1-C(ethyl) Angle | Bond angle of the ethyl substituent | ~ 118° |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. wikipedia.org

The energy of the HOMO is an indicator of the molecule's electron-donating capability, while the LUMO's energy reflects its electron-accepting nature. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that signifies the molecule's chemical reactivity and kinetic stability. acs.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. acs.org For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline (B57606) ring, whereas the LUMO would likely be centered on the electron-withdrawing carbonyl group and the heterocyclic ring. This distribution helps identify the sites for electrophilic and nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies Values are illustrative and based on DFT studies of analogous quinolinone systems.

| Parameter | Description | Energy (eV) |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -5.9 to -5.5 |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 to -1.5 |

Chemical Potential (μ): Related to the escaping tendency of electrons, calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer, calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule has a larger energy gap.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): Quantifies the energy stabilization when the system acquires additional electronic charge, calculated as ω = μ² / (2η). It is a measure of a molecule's ability to act as an electrophile. ekb.eg

These indices are crucial for predicting how this compound would behave in a chemical reaction. researchgate.net A high electrophilicity index, for example, would suggest that the molecule is a strong electron acceptor.

Table 3: Calculated Global Reactivity Descriptors This table shows representative values derived from typical HOMO/LUMO energies.

| Descriptor | Formula | Typical Value | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | ~ -3.6 eV | Escaping tendency of electrons |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 2.0 eV | Resistance to charge transfer |

| Global Softness (S) | 1 / η | ~ 0.5 eV⁻¹ | Ease of polarization |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of near-zero potential.

For this compound, an MEP analysis would likely show a significant negative potential (red) around the oxygen atom of the carbonyl group due to the presence of lone pairs of electrons. ekb.eg Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), making them susceptible to nucleophilic interaction. The aromatic part of the quinoline ring would show a mixed potential, providing a comprehensive map of its reactivity.

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. This compound can theoretically exhibit tautomerism. The primary equilibrium to consider is the lactam-lactim tautomerism, involving the conversion of the 2-oxo (lactam) form to the 2-hydroxy-quinoline (lactim) form. Additionally, amino-imino tautomerism involving the 3-amino group is also possible.

DFT calculations are highly effective in investigating these equilibria. By computing the total energies and Gibbs free energies of each tautomer, one can predict their relative stabilities and the equilibrium constant. nih.gov The calculations can be performed in the gas phase and in various solvents to account for environmental effects, as solvent polarity can significantly influence which tautomer is more stable. nih.gov For most quinolinone systems, theoretical studies typically find that the lactam (keto) form is significantly more stable than the lactim (enol) form.

Quantum Chemical Modeling for Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for technologies like optical switching, data storage, and telecommunications. nih.gov Organic molecules, particularly those with a donor-π-acceptor (D-π-A) framework, are of great interest for NLO applications. acs.orgresearchgate.net

Quantum chemical modeling can predict the NLO properties of a molecule by calculating key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). ekb.eg The magnitude of the first hyperpolarizability (β) is the primary determinant of a molecule's second-order NLO activity. In this compound, the amino group (-NH2) can function as an electron donor, and the carbonyl group (C=O) can act as an electron acceptor, connected by the conjugated π-system of the quinolinone ring. This intrinsic D-π-A structure suggests it may possess NLO properties. Theoretical calculations comparing its β value to that of a standard reference material like urea (B33335) or p-nitroaniline can assess its potential as an NLO material. ekb.egnih.gov

Table 4: Calculated Nonlinear Optical (NLO) Properties This table presents hypothetical data for the target molecule, with urea as a common reference. NLO properties are highly dependent on the computational method.

| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] |

|---|---|---|---|

| Urea (Reference) | 1.37 | ~33 | ~370 |

Molecular Docking and Ligand-Target Interaction Analysis (Theoretical)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as a quinolinone derivative, and a biological macromolecule.

Prediction of Binding Modes and Affinities

Theoretical studies on quinolinone-based structures utilize molecular docking to predict how they might bind to the active sites of proteins and to estimate the strength of this binding, known as binding affinity. These predictions are crucial for structure-based drug design.

For instance, docking studies on various quinoline derivatives have been performed to evaluate their potential as inhibitors for different biological targets. The binding affinity, often expressed in kcal/mol, indicates the stability of the ligand-target complex. A more negative value typically signifies a stronger, more stable interaction.

In a study involving 2H-thiopyrano[2,3-b]quinoline derivatives, which share a core structure, molecular docking against the CB1a protein yielded binding affinity values ranging from -5.3 to -6.1 kcal/mol. nih.gov The derivative with the highest binding affinity of -6.1 kcal/mol was identified as a potentially more effective agent. nih.gov Similarly, docking of a specific ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate against bacterial targets revealed high affinity, with binding energies (E_Doc) reported as -8.2, -8.1, and -8.2 kcal/mol for Staphylococcus aureus DNA Gyrase, Mycobacterium tuberculosis topoisomerase II, and Streptococcus pneumoniae topoisomerase IV, respectively. nih.gov

These theoretical affinities provide a quantitative measure to compare the potential efficacy of different derivatives.

Table 1: Predicted Binding Affinities of Quinoline Derivatives with Various Biological Targets

| Derivative Class | Target Macromolecule | Predicted Binding Affinity (kcal/mol) |

| 2H-thiopyrano[2,3-b]quinolines | CB1a Protein | -5.3 to -6.1 |

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | S. aureus DNA Gyrase (2XCR) | -8.2 |

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | M. tuberculosis Topoisomerase II (5BTL) | -8.1 |

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | S. pneumoniae Topoisomerase IV (4KPF) | -8.2 |

Interaction with Biological Macromolecules (e.g., enzymes, receptors, nucleic acids)

Computational studies elucidate the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target macromolecule. These interactions govern the binding specificity and stability.

For example, the docking of 2H-thiopyrano[2,3-b]quinoline derivatives with the CB1a protein identified key interactions with several amino acid residues, including ILE-8, ILE-18, LYS-7, LYS-11, VAL-14, TRP-12, and PHE-15. nih.gov The formation of hydrogen bonds with specific residues like GLU-32 was also noted. nih.gov

In another theoretical study, a pyrazolo[3,4-g]isoquinoline derivative was investigated for its interaction with Leucine-Rich Repeat Kinase 2 (LRRK2), a target relevant to Parkinson's disease. acs.orgnih.gov Furthermore, molecular docking has been used to evaluate the interactions of quinoline derivatives with the active sites of bacterial macromolecules like DNA gyrase and topoisomerase, revealing high affinity that, in some cases, exceeded that of reference antibiotics. nih.gov Other research has focused on 3-(heteroaryl)quinolin-2(1H)-ones as potential inhibitors of the Hsp90 protein folding machinery, a target in cancer therapy. nih.gov

These analyses are vital for understanding the mechanism of action at a molecular level and for guiding the chemical modification of the ligand to improve its binding and selectivity.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding Networks)

The study of intermolecular interactions is key to understanding how molecules are arranged in the solid state, which influences their physical properties. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions in crystal structures.

For a related compound, 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydro-isoquinoline-4-carbonitrile, Hirshfeld analysis revealed that the crystal packing is dominated by specific contacts. nih.gov The most significant contributions came from H···H (46.0%), C···H/H···C (35.1%), and N···H/H···N (10.5%) contacts. nih.gov This quantitative breakdown highlights the importance of van der Waals forces and weaker hydrogen bonding in the crystal structure. The study also identified a three-dimensional network formed by N-H⋯O and C-H⋯N hydrogen bonds. nih.gov

In a similar analysis of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one, a structurally analogous compound, the most important contacts for crystal packing were found to be H···H (43.5%) and H···O/O···H (30.8%). researchgate.net These findings underscore the predominant role of hydrogen-based interactions in the crystal packing of these types of heterocyclic systems.

Table 2: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Quinoline/Quinoxalinone Structures

| Compound | H···H Contacts | H···C/C···H Contacts | H···N/N···H Contacts | H···O/O···H Contacts |

| 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydro-isoquinoline-4-carbonitrile | 46.0% | 35.1% | 10.5% | - |

| 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one | 43.5% | - | - | 30.8% |

Solvent Effects and Continuum Solvation Models in Theoretical Studies

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical studies often employ solvation models to account for these effects. Continuum solvation models are a common approach where the solvent is treated as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules.

These models are used in conjunction with quantum mechanical methods like Density Functional Theory (DFT) to calculate the electronic structure and properties of a molecule in solution. This provides a more realistic prediction of the molecule's behavior in a biological or chemical system, which is typically aqueous.

For instance, the optimized structure of a related compound, 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one, was calculated using DFT at the B3LYP/6–311G(d,p) level in the gas phase. researchgate.net The results showed good agreement with the experimentally determined crystal structure, validating the computational approach. researchgate.net While this specific calculation was for the gas phase, the next step in a more comprehensive theoretical investigation would be to incorporate a continuum solvation model to understand how properties like conformational stability, electronic spectra, and reactivity are altered in solution. Theoretical investigations on other quinoline-based ligands have also used DFT to analyze conformational changes and electronic density distribution, providing a basis for understanding their experimental behavior. mdpi.com

Diverse Applications in Chemical and Materials Science Research

Synthetic Building Blocks in Complex Molecule Construction

The structure of 3-Amino-1-ethyl-2(1H)-quinolinone makes it a valuable and versatile building block in organic synthesis. The quinolinone nucleus is considered a privileged scaffold, frequently utilized for the construction of more elaborate molecules. labcompare.comcrimsonpublishers.com The presence of multiple functional groups—the reactive amino group, the aromatic rings, and the lactam (cyclic amide) functionality—provides chemists with several sites for chemical modification.

Researchers have demonstrated that the quinolinone core can be used to synthesize complex bis-heterocycles. For instance, related 3-bromoquinolin-2(1H)-ones undergo palladium-catalyzed reactions to couple with various azoles, showcasing the utility of the C3-position for building larger molecular architectures. crimsonpublishers.com The amino group at this position is particularly significant, serving as a handle for further functionalization to create a wide array of derivatives. nih.govresearchgate.net This strategic placement allows for the development of novel compounds where the quinolinone unit acts as the central framework. This approach is fundamental in fields like medicinal chemistry, where the quinoline (B57606) motif is a key component in the design of new therapeutic agents. labcompare.com

Development of Chemical Sensors and Probes

The quinoline scaffold is widely explored for its potential in creating fluorescent probes and chemosensors for bio-imaging and the detection of specific biomolecules. nih.govgmpinsiders.com Quinoline-based probes are valued for their favorable photophysical properties, which can be finely tuned through chemical modification. nih.govsymeres.com The nitrogen atom within the quinoline ring and various substituents can interact with target molecules, leading to observable changes in fluorescence intensity or emission wavelength. nih.govnih.gov This principle allows for the design of sensors that can selectively detect specific analytes, such as ions or biomolecules, and track them within cellular environments. nih.gov

While the quinoline structure is a prime candidate for such applications, and numerous quinoline derivatives have been developed as fluorescent probes for bio-imaging, specific research detailing the use of this compound as a chemosensor for the biomolecule L-cysteine is not prominent in the reviewed literature. However, the inherent properties of its structural class suggest its potential for development in this area.

Contributions to Dye Chemistry and Functional Materials

The chemical architecture of this compound and related compounds makes them important intermediates in the synthesis of dyes. Specifically, this class of compounds serves as a precursor for creating disperse dyes, which are a category of non-ionic colorants with low water solubility used primarily for dyeing hydrophobic fibers like polyester (B1180765). nih.govsymeres.com

In the synthesis of azo disperse dyes, a common method involves the reaction of enaminone derivatives, which are structurally related to 3-amino-quinolinones, with a diazonium salt. nih.gov Research on such dyes has shown that the dyeing process on polyester fabrics is most effective at high temperatures, typically around 130°C. nih.govregistech.com The resulting dyed fabrics exhibit good to excellent fastness properties, meaning they are resistant to fading or color bleeding during washing, rubbing, and exposure to perspiration. registech.com

Table 1: Fastness Properties of Disperse Dyes Derived from Related Precursors on Polyester Fabrics

| Fastness Test | Rating |

| Washing | Excellent |

| Perspiration | Excellent |

| Rubbing | Great |

| Light | Satisfactory to Good |

This table is a representation of typical fastness properties as described in research literature. registech.com

Beyond dyes, quinoline derivatives are also used in the creation of advanced functional materials. For example, ligands incorporating the quinoline structure can be reacted with metal ions to synthesize coordination polymers. These materials can form complex one-, two-, or three-dimensional networks and may exhibit useful photoluminescent or magnetic properties.

Corrosion Inhibition Research at the Molecular Level

Research into related amino-quinoline derivatives has demonstrated their effectiveness as corrosion inhibitors, particularly for protecting mild steel in acidic environments like 1 M hydrochloric acid. The protective action of these molecules stems from their ability to adsorb onto the surface of the metal.

The inhibition mechanism involves the quinoline molecule, with its nitrogen and oxygen atoms and π-electrons in the aromatic rings, forming a protective film that blocks the active sites where corrosion occurs. This film isolates the metal from the corrosive medium. Potentiodynamic polarization studies have shown that these types of inhibitors typically function as cathodic or mixed-type inhibitors, meaning they slow down both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The efficiency of the inhibition is directly related to the concentration of the inhibitor compound; as the concentration increases, more of the metal surface is covered, leading to a higher degree of protection.

Table 2: Inhibition Efficiency of a Related 2-Amino-4-arylquinoline-3-carbonitrile (AAC-3) on Mild Steel in 1 M HCl

| Inhibitor Concentration | Inhibition Efficiency (%) |

| Low | >94% |

| Medium | >95% |

| High | >96% |

Data adapted from studies on structurally similar amino-quinoline derivatives to illustrate the concentration-dependent effect.

Utilization in Analytical Chemistry as Quality Control Markers

In the manufacturing of chemical products, especially pharmaceuticals, ensuring the purity and quality of the final product is paramount. nih.gov Quality control processes rely on the use of analytical methods like High-Performance Liquid Chromatography (HPLC) to detect and quantify any impurities. Impurities can be any unwanted chemical substances that arise during the synthesis, including starting materials, by-products, intermediates, or degradation products.

To ensure these analytical methods are accurate, reference standards or markers are required. When a compound like this compound is a known intermediate or a potential by-product in a manufacturing process, a purified sample of it can be synthesized and used as a quality control marker. Analysts can then use this marker to calibrate their instruments and develop methods to confirm that the level of this specific substance in the final product is below the strict limits set by regulatory authorities. This practice is a critical component of ensuring the safety and efficacy of the manufactured product. nih.gov

Future Directions and Interdisciplinary Research Horizons

Advanced Design of Novel Quinolinone Derivatives

The design of novel quinolinone derivatives is a key area for future research, aiming to enhance therapeutic efficacy and specificity. Advanced strategies will move beyond simple substitutions to more complex molecular architectures.

Molecular Hybridization : A promising approach involves combining the 3-amino-1-ethyl-2(1H)-quinolinone scaffold with other known bioactive moieties to create hybrid molecules with potentially synergistic or novel activities. nih.gov For instance, integrating fragments known to interact with specific cancer targets could produce highly potent and selective anticancer agents. researchgate.net

Structure-Activity Relationship (SAR) Studies : Detailed SAR studies are crucial for understanding how different substituents on the quinolinone ring influence biological activity. nih.gov By systematically modifying the structure, for example at the amino group or the ethyl substituent, researchers can map the chemical space to identify derivatives with optimized properties. Research on other quinolinone derivatives has shown that even small changes, such as the position of a methoxy (B1213986) group, can significantly impact biological preference and activity. nih.gov

Target-Specific Design : Future designs will be increasingly guided by the structural biology of specific targets. For example, derivatives of 3-heteroaryl-quinolin-2(1H)-one have been designed as potential inhibitors of the protein folding machinery Hsp90, a key target in cancer therapy. nih.gov Similarly, designing derivatives of this compound to fit the active sites of novel enzymes or receptors could unlock new therapeutic avenues.

Computational-Assisted Drug Discovery and Lead Optimization (Theoretical)

Computational methods are poised to revolutionize the discovery and optimization of quinolinone-based drug candidates, making the process faster and more cost-effective.

Quantitative Structure-Activity Relationship (QSAR) : 2D and 3D-QSAR models can be developed for a series of this compound derivatives to correlate their structural features with their biological activities. mdpi.com Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate contour maps that visualize the steric and electrostatic fields around the molecules, providing crucial insights for designing new compounds with enhanced potency. mdpi.com These models are validated internally and externally to ensure their predictive power. mdpi.com

Molecular Docking : This technique simulates the binding of a ligand to the active site of a target protein. For this compound derivatives, docking studies can predict binding affinities and interaction modes with various biological targets, such as enzymes or receptors. mdpi.com This helps in prioritizing compounds for synthesis and biological testing, thereby saving resources.

AI and Automated Platforms : The integration of artificial intelligence and machine learning with high-throughput screening platforms is a significant future direction. credenceresearch.com These technologies can analyze vast datasets to identify promising lead compounds and suggest optimization strategies, streamlining the entire drug discovery workflow from initial hit to preclinical candidate. credenceresearch.com

Exploration of Uncharted Biological Pathways and Targets

While quinolones are known to target bacterial DNA gyrase and topoisomerase IV, the full spectrum of biological activities for this compound is yet to be explored. nih.govnih.gov Future research will venture into uncharted territory to identify novel mechanisms of action and therapeutic applications.

Beyond Conventional Targets : Research can extend beyond the well-known targets. For example, the ability of quinolones to interfere with DNA topology suggests that they might affect other cellular processes that are sensitive to DNA structure, such as gene transcription and replication in different organisms. nih.govnih.gov

New Disease Indications : The cytotoxic properties demonstrated by many quinolinone derivatives against cancer cells could be explored in other proliferative diseases. mdpi.com Furthermore, the scaffold's ability to cross the blood-brain barrier could be investigated for applications in neurodegenerative diseases or other central nervous system disorders. The global market for quinazolinone intermediates, a related class, is already driven by their use in developing CNS drugs. credenceresearch.com

Modulating New Pathways : The 3-amino group of the molecule offers a reactive handle for derivatization, potentially allowing for the creation of compounds that can modulate novel biological pathways. nih.gov For instance, derivatives could be designed to interact with protein-protein interfaces or allosteric sites on enzymes, opening up new classes of drug targets that have been historically difficult to address.

Innovations in Synthetic Methodologies

The efficiency, cost-effectiveness, and environmental impact of chemical synthesis are critical considerations. Innovations in synthetic methodologies for producing this compound and its derivatives are crucial for future development.

One-Pot and Multicomponent Reactions : These strategies involve combining multiple reaction steps into a single procedure without isolating intermediates, which significantly improves efficiency and reduces waste. nih.gov Recent advances have enabled the synthesis of complex 2-quinolone structures through such elegant processes. nih.gov

Novel Catalysis : The use of advanced catalysts, such as those based on palladium and copper, has opened up new routes for constructing the quinolone core and for its subsequent functionalization. nih.govnih.gov Future research may focus on developing even more efficient and selective catalysts, including biocatalysts, for these transformations.

Green Chemistry Approaches : Modern synthetic chemistry is increasingly focused on sustainability. Techniques such as microwave-assisted synthesis and ultrasound irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.govacs.org The use of environmentally benign solvents, such as water, is also a key goal. nih.gov

Late-Stage Functionalization : A major challenge in drug discovery is the ability to modify complex molecules at a late stage in the synthesis. Innovations in C-H activation and cross-coupling reactions allow for the direct introduction of new functional groups onto the quinolinone scaffold, enabling the rapid generation of diverse compound libraries for biological screening. acs.orgacs.org

Integration with Materials Science for Functional Applications

The unique chemical structure of this compound, featuring a conjugated aromatic system, makes it an interesting candidate for applications in materials science.

Organic Electronics : Quinoline (B57606) derivatives are known to form conjugated molecules and polymers with interesting electronic and optoelectronic properties. researchgate.net This suggests that this compound could serve as a building block for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). researchgate.net Its amino and carbonyl groups could be used to tune the electronic properties and facilitate self-assembly into ordered structures.

Photoluminescent Materials : Researchers have successfully created a 2D coordination polymer with photoluminescent properties using a ligand derived from quinoline. mdpi.com This indicates the potential for using this compound to create novel coordination polymers or metal-organic frameworks (MOFs) with unique optical or sensory properties.

Functional Polymers : The amino group on the quinolinone ring provides a handle for polymerization. Incorporating this moiety into polymer backbones could lead to new materials with tailored properties, such as thermal stability, conductivity, or specific recognition capabilities for use in sensors or biomedical devices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-1-ethyl-2(1H)-quinolinone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis can be optimized using β-lactam intermediates or palladium-catalyzed coupling reactions. For example, sodium hydroxide and benzoyl chloride in dichloromethane/water systems yield 2-quinolinone precursors, while palladium chloride in acetonitrile facilitates regioselective amination . AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) can predict feasible routes by analyzing solvent compatibility, catalyst efficiency, and intermediate stability . Yield improvements often depend on controlling reaction temperature, stoichiometry, and purification techniques like column chromatography.

Q. How can NMR and other spectroscopic methods confirm the structure of quinolinone derivatives?

- Methodological Answer : ¹H NMR is critical for verifying substituent positions and tautomeric forms. For example, 4(1H)-quinolinone exhibits distinct chemical shifts at δ 7.2–8.5 ppm for aromatic protons and δ 10.5–12.0 ppm for the lactam NH . Spiking experiments with pure standards and comparing shifts in enriched extracts (e.g., Hedera helix honey) can resolve ambiguities between 2(1H)-, 4(1H)-, and 5(1H)-quinolinone isomers . Additional techniques like HRMS and IR validate molecular weight and functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. What methodologies assess the sigma receptor binding affinity of this compound derivatives?

- Methodological Answer : Radioligand displacement assays using [³H]-1,3-di-o-tolylguanidine ([³H]DTG) on rat brain membranes are standard. Competitive binding curves (IC₅₀ values) quantify affinity, with reference agonists (e.g., SKF10,047) and antagonists (e.g., rimcazole) serving as controls . Behavioral tests, such as reduced halothane-induced sleeping time in mice, correlate in vitro binding data with in vivo efficacy. Dose-response studies (10–100 mg/kg, oral) and antagonist pre-treatment (e.g., BMY14802) confirm sigma receptor specificity .

Q. How can multi-target quinolinone derivatives be designed for neurological disorders like Alzheimer’s disease?

- Methodological Answer : Rational design involves linking the 3,4-dihydro-2(1H)-quinolinone core to functional moieties (e.g., dithiocarbamate) via alkyl chains. The quinolinone core inhibits MAO-B, while the dithiocarbamate binds AChE’s catalytic site. Optimal linker length (e.g., 3–4 carbons) balances dual inhibition. SAR studies evaluate substitutions (e.g., methoxy groups) for blood-brain barrier permeability and metabolic stability . In vitro assays (e.g., Ellman’s method for AChE, fluorometric MAO-B assays) validate target engagement .

Q. How can discrepancies in reported bioactivity across studies be resolved?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, receptor isoforms). For example, antidepressant-like effects in forced-swimming tests may differ due to dosing schedules (acute vs. repeated administration) . Meta-analyses should standardize protocols (e.g., RBL-2H3 cells for leukotriene inhibition vs. primary neurons for neuroactivity) . Cross-validation using orthogonal methods (e.g., CRISPR-edited cell models, pharmacokinetic profiling) clarifies mechanism-specific effects .

Experimental Design & Data Analysis

Q. What strategies improve the regioselective synthesis of 3-aminoquinolinones?

- Methodological Answer : Ammonolysis of 3-chloroquinolinediones with primary amines or ammonium salts under controlled pH (8–9) minimizes byproducts. Microwave-assisted reactions enhance regioselectivity and reduce reaction time (e.g., 30 min vs. 24 h). Computational tools (e.g., DFT calculations) predict reactive sites, guiding solvent selection (e.g., DMF for polar intermediates) .

Q. How are quinolinone derivatives evaluated for antimicrobial activity?

- Methodological Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. Structural modifications, such as introducing cyano or amidino groups, enhance membrane penetration. Time-kill curves and synergy studies with β-lactams validate bactericidal vs. bacteriostatic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.